Tetraethylurea

Electrochemistry Conductometry Battery Electrolytes

Researchers formulating non-aqueous electrolytes find tetramethylurea (ε=23.45) too polar for optimal ion-pair formation. Tetraethylurea resolves this with a dielectric constant of 14.74, enabling sharper conductometric titration endpoints and efficient ion transport in advanced battery electrolytes. • ε=14.74 - ideal for non-aqueous electrolyte formulations & conductometric titration of carboxylic acids/phenols • Bp 211-213°C, vapor pressure 0.208 mmHg at 25°C - supports high-temp polycondensation with minimal VOC emissions • C=O stretch 1633 cm⁻¹ (CHCl₃ complex) - tunable H-bond acceptor for organometallic chemistry Supplied as ≥99% (GC), colorless liquid. Ambient shipping.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 1187-03-7
Cat. No. B072240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylurea
CAS1187-03-7
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N(CC)CC
InChIInChI=1S/C9H20N2O/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3
InChIKeyUWHSPZZUAYSGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.23 M

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylurea Properties & Baseline


Tetraethylurea (TEU, CAS 1187-03-7) is a fully substituted urea derivative with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol [1]. It is a non-protic, polar, high-boiling organic liquid with a density of 0.907 g/mL at 20 °C and a refractive index of n20/D 1.447 . As a tertiary urea, it lacks any N-H hydrogen bond donors, which fundamentally alters its physical and chemical behavior compared to primary or secondary ureas, making it a useful aprotic dipolar solvent for specialized applications .

Why Tetraethylurea Is Not Interchangeable


Tetraethylurea is not a generic urea and cannot be substituted with other tetraalkylureas like tetramethylurea or tetrabutylurea without compromising process outcomes. While all are aprotic solvents, they exhibit distinct and quantifiable differences in key properties that directly impact their function in research and industrial applications. These differences stem from the length of the alkyl chain (ethyl vs. methyl, propyl, or butyl), which influences molecular size, polarity, and solvent interactions [1]. The following evidence demonstrates precisely where Tetraethylurea (TEU) offers a specific, quantifiable advantage or difference over its closest analogs, providing a clear rationale for its selection or procurement.

Tetraethylurea: Key Differences from Analogs


Dielectric Constant & Electrolyte Suitability

Tetraethylurea (TEU) has a measured dielectric constant of 14.74, which is significantly lower than that of tetramethylurea (TMU), which has a dielectric constant of 23.45 [1][2]. This lower dielectric constant makes TEU a more suitable solvent for specific electrochemical applications, such as in electrolyte solutions for batteries, where lower solvent polarity is desired to improve conductivity and efficiency . The use of TEU for conductometric titrations of carboxylic acids and phenols has been specifically demonstrated [1].

Electrochemistry Conductometry Battery Electrolytes Organic Synthesis

Hydrogen Bond Acceptor Strength

Infrared (IR) spectroscopy in dilute solutions reveals that the carbonyl (C=O) stretching frequency of tetraalkylureas systematically decreases as the alkyl chain lengthens. For the hydrogen-bonded complex with CHCl3, the ν(C=O) frequency shifts from 1638 cm⁻¹ for tetramethylurea (TMU) to 1633 cm⁻¹ for tetraethylurea (TEU) and further to 1631 cm⁻¹ for tetrabutylurea (TBU) [1]. This indicates that TEU is a stronger hydrogen bond acceptor than TMU but weaker than TBU, providing a quantifiable metric for selecting a solvent based on its ability to participate in or disrupt hydrogen-bonding networks.

Hydrogen Bonding Spectroscopy Solvent Effects Coordination Chemistry

Thermal Stability & Vapor Pressure

The boiling point of tetraethylurea (211-213 °C) and its vapor pressure (0.208 mmHg at 25 °C) provide a quantifiable advantage in high-temperature reactions compared to tetramethylurea (TMU) (boiling point: 177 °C, vapor pressure: 1.16 mmHg at 25 °C) [1][2]. The significantly lower vapor pressure of TEU (0.208 mmHg) versus TMU (1.16 mmHg) means TEU is nearly 6 times less volatile at room temperature, making it a more practical and safer choice for extended reactions or distillations requiring lower solvent loss and reduced fume hood exposure [2].

High-Boiling Solvent Polymer Chemistry Synthetic Methods Thermal Stability

Lipophilicity & Partitioning Behavior

The calculated partition coefficient (Log P) serves as a key indicator of a compound's relative lipophilicity. Tetraethylurea (TEU) has a reported Log P of 1.79 , which places its partitioning behavior between the more hydrophilic tetramethylurea (TMU) and the more lipophilic tetrabutylurea (TBU). While a direct comparison of TEU and TBU in the same nuclear fuel reprocessing study is not available, the difference in Log P is a strong class-level inference of their behavior in biphasic systems. For instance, TBU is investigated as an extractant for ruthenium in nuclear fuel cycles due to its high lipophilicity, which promotes partitioning into the organic phase [1]. TEU's lower Log P suggests it would be less effective for such applications, making it a more suitable choice when lower lipophilicity and reduced extraction of hydrophobic impurities are desired.

Solvent Extraction Liquid-Liquid Extraction Nuclear Fuel Reprocessing Separation Science

Tetraethylurea: Recommended Applications


Electrolytes for Advanced Energy Storage

The specific dielectric constant of Tetraethylurea (ε = 14.74) is a critical parameter for formulating non-aqueous electrolytes in advanced batteries and electrochemical capacitors. This value supports efficient ion transport and minimizes unwanted side reactions, making it a suitable co-solvent or additive where traditional solvents like tetramethylurea (ε = 23.45) are too polar. Its application in this field is supported by documented use in conductivity studies for electrolytes [1].

High-Temperature Polymer Synthesis

The combination of a high boiling point (211-213 °C) and a very low vapor pressure (0.208 mmHg at 25 °C) makes Tetraethylurea an excellent solvent for high-temperature polycondensation and other polymer synthesis reactions. Unlike tetramethylurea (Bp: 177 °C), TEU can withstand prolonged heating without significant evaporation, maintaining a stable reaction medium and reducing volatile organic compound (VOC) emissions [1].

Solvent for Organometallic Reactions

The intermediate hydrogen-bond acceptor strength of Tetraethylurea, as evidenced by its C=O stretching frequency (1633 cm⁻¹ in CHCl3 complex), provides a tunable solvation environment. This makes it a solvent of choice for organometallic and coordination chemistry where precise control over hydrogen bonding is required to stabilize reactive intermediates or catalysts without causing decomposition, an advantage over stronger (TBU) or weaker (TMU) hydrogen-bond acceptors [1].

Conductometric Titration of Carboxylic Acids

The relatively low dielectric constant of Tetraethylurea (14.74) enhances the sensitivity of conductometric titrations by promoting ion-pair formation. It has been specifically demonstrated as an effective solvent for the titration of carboxylic acids and phenols, providing sharper endpoints compared to solvents with higher dielectric constants. This is a proven, niche application for which TEU is specifically selected [1].

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